molecular formula C23H19NO4 B11283055 2-[(2,4-dimethoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

2-[(2,4-dimethoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione

Cat. No.: B11283055
M. Wt: 373.4 g/mol
InChI Key: DBBKHLDCAMQZCR-UHFFFAOYSA-N
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Description

2-[(2,4-DIMETHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound with a unique structure that includes both aromatic and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-DIMETHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxyaniline with phenylindene-1,3-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-DIMETHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2,4-DIMETHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-DIMETHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-DIMETHOXYPHENYL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its specific combination of aromatic and indene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H19NO4

Molecular Weight

373.4 g/mol

IUPAC Name

2-(2,4-dimethoxyanilino)-2-phenylindene-1,3-dione

InChI

InChI=1S/C23H19NO4/c1-27-16-12-13-19(20(14-16)28-2)24-23(15-8-4-3-5-9-15)21(25)17-10-6-7-11-18(17)22(23)26/h3-14,24H,1-2H3

InChI Key

DBBKHLDCAMQZCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4)OC

Origin of Product

United States

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